2H-1-Benzothiopyran-2-one, 3,4-dihydro-4,4-dimethyl-

Description

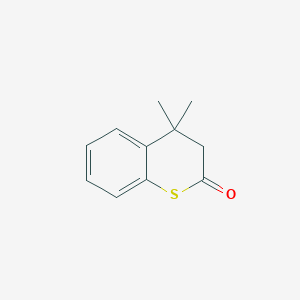

The compound 2H-1-Benzothiopyran-2-one, 3,4-dihydro-4,4-dimethyl- is a sulfur-containing heterocyclic molecule with a partially saturated benzothiopyran backbone. Its structure includes a ketone group at position 2 and two methyl groups at the 4-position of the dihydrothiophene ring. The molecular formula is inferred as C₁₀H₁₂OS (molecular weight ≈ 180.26 g/mol). Key features include:

- Thiopyran core: The sulfur atom replaces oxygen in the pyran ring, altering electronic properties and reactivity.

- Partial saturation: The 3,4-dihydro configuration reduces aromaticity, influencing solubility and intermolecular interactions.

This compound’s structural uniqueness positions it for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science, though direct evidence of its biological activity is absent in the provided data.

Properties

CAS No. |

91587-25-6 |

|---|---|

Molecular Formula |

C11H12OS |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

4,4-dimethyl-3H-thiochromen-2-one |

InChI |

InChI=1S/C11H12OS/c1-11(2)7-10(12)13-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |

InChI Key |

USOPDSHQMBPHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)SC2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiophenols with Diketene Derivatives

A foundational approach involves the cyclocondensation of substituted benzenethiols with diketene or its analogs. This method, first reported by Ogura et al., leverages acid or base catalysis to form β-(arylthio)crotonic acid intermediates, which subsequently cyclize to yield thiocoumarins.

Reaction Conditions and Modifications

- Catalysts : Anhydrous AlCl₃ (16–48% yields) or polyphosphoric acid (PPA, 5–66% yields).

- Solvents : Dichloromethane or chloroform under inert atmospheres.

- Critical Parameters :

For the 3,4-dihydro-4,4-dimethyl variant, pre-saturation of the thiopyran ring is achieved via hydrogenation of the intermediate thiocoumarin using Pd/C or Raney Ni under H₂ (1–3 atm). Subsequent alkylation with methyl iodide in the presence of K₂CO₃ introduces the 4,4-dimethyl groups.

Intramolecular Wittig Cyclization

The Wittig reaction offers a versatile pathway for constructing the benzothiopyran core. Hekmatshoar et al. demonstrated that 2-mercaptobenzaldehyde derivatives react with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine (PPh₃) to form 2H-1-benzothiopyran-2,3-diesters.

Mechanistic Insights

- Nucleophilic Attack : Thiolate anion attacks the acetylenedicarboxylate, forming a vinylphosphonium intermediate.

- Cyclization : Intramolecular Wittig reaction generates the thiopyran ring.

Adaptation for Target Compound

- Precursor Modification : Starting with 4,4-dimethyl-3,4-dihydro-2-mercaptobenzaldehyde ensures the retention of the saturated ring and methyl groups.

- Yield Optimization :

Bromination-Alkylation Sequences

For halogenated analogs, bromination of preformed thiopyrans followed by alkylation is effective. For example, 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is synthesized via bromination of 3,3-dimethylallyl derivatives, a method adaptable to the target compound by omitting bromination.

Key Steps

- Bromination : N-bromosuccinimide (NBS) in CCl₄ under reflux.

- Dehalogenation : Pd-catalyzed hydrogenolysis replaces bromine with hydrogen.

Comparative Analysis of Methods

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylthiochroman-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to thioethers.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Halogenated derivatives.

Scientific Research Applications

4,4-Dimethylthiochroman-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethylthiochroman-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one (4-Hydroxymellein)

- Structure : Benzopyran-1-one core with hydroxyl groups at positions 4 and 8 and a methyl group at position 3 .

- Key Differences: Functional groups: Hydroxyls increase polarity and hydrogen-bonding capacity compared to the dimethyl groups in the target compound. Electronics: Oxygen in the pyran ring vs. sulfur in the thiopyran leads to higher electronegativity and altered reactivity.

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives (14f and 14g)

- Structure : Pyran-2-one derivatives with benzoyl, ethoxypropyl (14f), or benzylmercaptopropyl (14g) substituents .

- Key Differences :

- Substituents : The target compound lacks aromatic or sulfur-containing side chains, favoring aliphatic dimethyl groups.

- Lipophilicity : The dimethyl groups in the target compound may enhance lipophilicity compared to the polar ethoxy or benzylmercapto groups in 14f/14g.

- Synthesis : 14f/14g were synthesized via nucleophilic addition (e.g., sodium ethoxide or benzyl mercaptan), whereas the target compound likely requires alkylation for dimethyl introduction.

2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)-

- Structure : Benzopyran with a 4-methoxyphenyl substituent at position 4 .

- Molecular weight: The target compound (≈180 g/mol) is lighter than this benzopyran derivative (240.30 g/mol), affecting diffusion and bioavailability. Toxicity: The benzopyran derivative is classified as acutely toxic and irritant (OSHA HCS), while the sulfur and dimethyl groups in the target may alter its safety profile.

4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one

- Structure: Quinolin-2-one core with nitrogen in the heterocycle and 4,4-dimethyl groups .

- Key Differences: Heteroatom: Nitrogen in quinolinone vs. sulfur in benzothiopyran alters electronic properties (e.g., basicity vs. nucleophilicity). Applications: Quinolinones are explored as kinase inhibitors, whereas the sulfur in the target compound may suit redox-active or metal-binding roles.

Comparative Data Table

Biological Activity

2H-1-Benzothiopyran-2-one, 3,4-dihydro-4,4-dimethyl-, also known as Ro 41-5253, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2H-1-Benzothiopyran-2-one is with a molecular weight of approximately 222.30 g/mol. It features a benzothiopyran core structure that contributes to its biological properties.

Biological Activity Overview

Ro 41-5253 has been primarily studied for its role as a selective antagonist of the retinoic acid receptor alpha (RARα) and as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist at higher concentrations. Its biological activities can be summarized as follows:

- RARα Antagonism :

- PPARγ Agonism :

- Inhibition of Cancer Cell Proliferation :

The mechanisms through which Ro 41-5253 exerts its biological effects include:

- Transcriptional Regulation : As an RARα antagonist, it inhibits the transcriptional activation mediated by retinoic acid, which is crucial for cellular differentiation and growth regulation.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, providing a potential therapeutic avenue for cancer treatment.

Case Study 1: Impact on Human Hematopoietic Stem Cells (HSCs)

A study demonstrated that Ro 41-5253 inhibited differentiation in human HSCs during short-term culture, preserving stem cell characteristics. This finding highlights its potential use in regenerative medicine and stem cell therapies .

Case Study 2: Anticancer Activity

Research published in the International Journal of Cancer indicated that Ro 41-5253 effectively inhibited breast cancer cell proliferation. The compound's ability to induce apoptosis was linked to its interaction with RARα pathways .

Data Table: Biological Activities of Ro 41-5253

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2H-1-Benzothiopyran-2-one, 3,4-dihydro-4,4-dimethyl-?

- Methodology : Cyclization reactions are commonly employed for benzothiopyran derivatives. For example, thiolactonization of β-keto thioesters or Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) can form the thiopyran core. Substituents like dimethyl groups at the 4-position may be introduced via alkylation or Grignard reactions. Reaction optimization should include monitoring by TLC and purification via column chromatography .

- Validation : Confirm product identity using NMR (¹H/¹³C) and mass spectrometry (EI-MS or ESI-MS). Compare spectral data with structurally similar compounds (e.g., 3-benzoyl-4,7-dihydroxy derivatives) .

Q. How should researchers handle this compound safely in laboratory settings?

- Safety Protocol :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 masks) if airborne particles are generated .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. What analytical techniques are suitable for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Assign peaks for the thiopyran ring protons (δ 2.5–3.5 ppm for methyl groups) and carbonyl (C=O) signals (δ ~170–180 ppm in ¹³C NMR) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with benzothiopyran derivatives .

- FT-IR : Identify characteristic absorptions for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) bonds .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure .

- Hygroscopicity : Monitor weight changes under controlled humidity using dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved?

- Approach :

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to distinguish overlapping NMR signals .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., ring conformation) via single-crystal analysis .

Q. What strategies optimize the regioselectivity of reactions involving this compound?

- Experimental Design :

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states in electrophilic substitutions.

- Catalyst Screening : Evaluate Lewis acids (e.g., BF₃·OEt₂) for directing substituents to the thiopyran ring’s 3- or 7-positions .

- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction intermediates and refine time-temperature profiles .

Q. How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

- Methodology :

- Chromatographic LogP : Measure retention times in reversed-phase HPLC (C18 column) and extrapolate logP using calibration curves .

- Solubility Screening : Use shake-flask methods in buffers (pH 1–13) and analyze concentrations via UV spectrophotometry .

- QSAR Modeling : Train models on benzothiopyran analogs to predict properties like bioavailability .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Troubleshooting :

- LC-MS Monitoring : Identify byproducts early using high-resolution LC-MS.

- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze structures via 2D NMR (COSY, HSQC) .

- Reaction Quenching Studies : Vary quenching conditions (e.g., acidic vs. basic) to trap intermediates and propose competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.